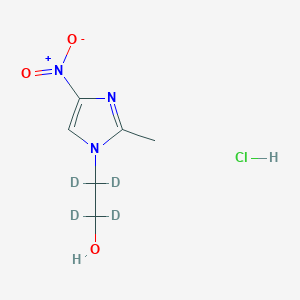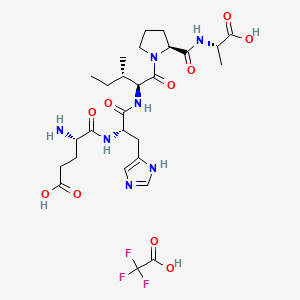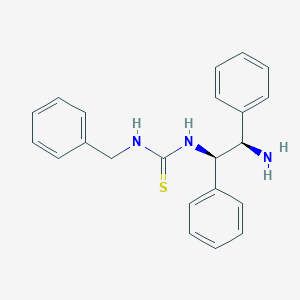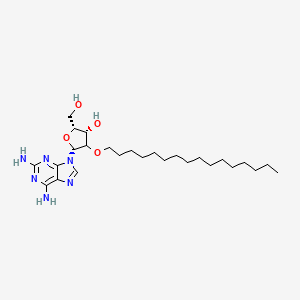
NerveGreen C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NerveGreen C3 is a cationic styrene-based fluorescent dye. It is primarily used to track synaptic activity at neuromuscular junctions or synapses. This compound is highly valued in neuroscience research for its ability to visualize and monitor synaptic vesicle dynamics .
準備方法
The synthesis of NerveGreen C3 involves the incorporation of styrene units into a cationic framework. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .
化学反応の分析
NerveGreen C3, being a styrene-based dye, can undergo various chemical reactions typical of styrene derivatives. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Polymerization: Under certain conditions, the styrene units can polymerize, although this is not typically desired for its application as a dye.
Common reagents used in these reactions include oxidizing agents, electrophiles, and polymerization initiators. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
NerveGreen C3 has a wide range of applications in scientific research:
Neuroscience: It is extensively used to track synaptic activity, providing insights into neurotransmission and synaptic plasticity.
Cell Biology: The dye is used to label and visualize cellular structures, aiding in the study of cell morphology and dynamics.
Medicine: this compound can be used in diagnostic imaging to monitor neural activity and detect abnormalities.
Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications .
作用機序
NerveGreen C3 exerts its effects by binding to synaptic vesicles and emitting fluorescence upon excitation. The cationic nature of the dye allows it to interact with negatively charged components of the synaptic vesicles. Upon binding, the dye undergoes a conformational change that results in fluorescence emission, which can be detected and monitored using fluorescence microscopy .
類似化合物との比較
NerveGreen C3 is unique due to its high affinity for synaptic vesicles and its ability to provide real-time visualization of synaptic activity. Similar compounds include:
FM Dyes: These are also styrene-based dyes used for tracking synaptic vesicles but may differ in their excitation and emission wavelengths.
SynaptoGreen: Another fluorescent dye used for imaging synaptic vesicle recycling, similar in function to this compound but with different chemical properties
This compound stands out due to its specific excitation and emission wavelengths, which provide distinct advantages in certain experimental setups.
特性
分子式 |
C25H39Br2N3 |
|---|---|
分子量 |
541.4 g/mol |
IUPAC名 |
3-[4-[(E)-2-[4-(dipropylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C25H39N3.2BrH/c1-6-17-27(18-7-2)25-13-11-23(12-14-25)9-10-24-15-20-26(21-16-24)19-8-22-28(3,4)5;;/h9-16,20-21H,6-8,17-19,22H2,1-5H3;2*1H/q+2;;/p-2 |
InChIキー |
NERAMHAXFDMMRC-UHFFFAOYSA-L |
異性体SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
正規SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)




